![molecular formula C29H34N4O7S B2853474 N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide CAS No. 896682-20-5](/img/structure/B2853474.png)
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties .Applications De Recherche Scientifique
Pharmacokinetics and Antibacterial Activity
- Research on the pharmacokinetics and antibacterial combination of sulfamoxole and trimethoprim (CN 3123) has shown promising results in treating various bacterial infections without significant side effects. The compatibility and efficacy of such combinations underline the importance of understanding the pharmacological interactions and metabolic pathways of complex chemical compounds in developing effective treatments for bacterial infections (Etzel & Wesenberg, 1976).
Biomonitoring and Metabolism
- The study on biomonitoring of heterocyclic aromatic amine metabolites in human urine demonstrates the potential health risks associated with exposure to certain chemicals found in cooked meats. This research emphasizes the need for developing biomonitoring techniques to assess human exposure to potentially harmful compounds and understand their metabolism and excretion pathways (Stillwell et al., 1999).
Antioxidant Therapy and Oxidative Stress
- Antioxidant therapy has been evaluated for its potential to attenuate oxidative stress caused by certain treatments, such as benzonidazole in chronic Chagas' heart disease. This area of research highlights the role of oxidative stress in disease progression and the therapeutic potential of antioxidants in mitigating such effects, showcasing the intersection of chemical compounds, drug therapy, and oxidative biology (Ribeiro et al., 2010).
Drug-induced Ocular Effects
- A case study on bilateral angle-closure glaucoma induced by sulfamethoxazole-trimethoprim highlights the critical need for awareness of drug-induced adverse reactions. Understanding the molecular mechanisms underlying such reactions can inform safer drug design and usage guidelines, particularly in the context of compounds with extensive systemic effects (Spadoni et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O7S/c1-2-3-10-30-27(35)16-41-29-32-21-14-25-24(39-18-40-25)13-20(21)28(36)33(29)11-6-4-5-7-26(34)31-15-19-8-9-22-23(12-19)38-17-37-22/h8-9,12-14H,2-7,10-11,15-18H2,1H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVUKRUAYWVQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-4-phenyl-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2853391.png)
![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853398.png)
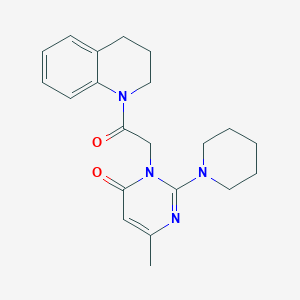
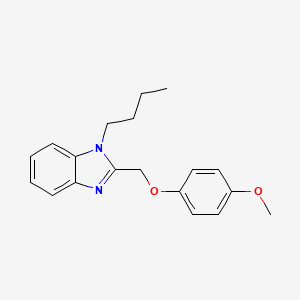
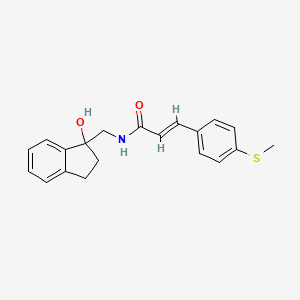
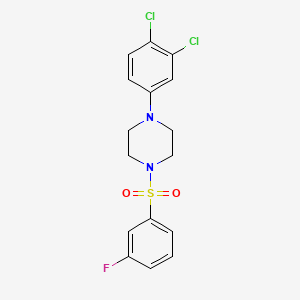
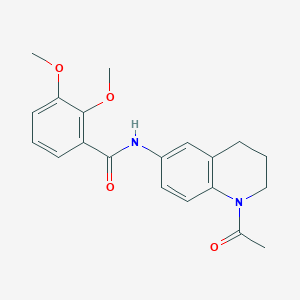
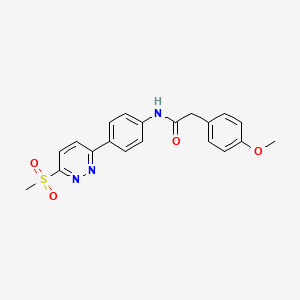
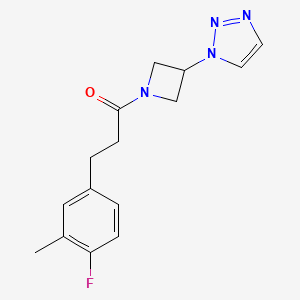
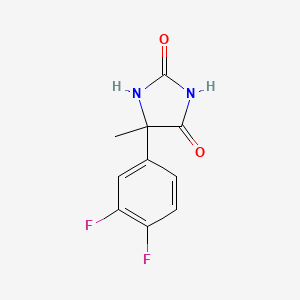
![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)